

In-Depth Technical Guide: Gedatolisib (InChIKey ZUGFBMFSKBFSSOA-UHFFFAOYSA-N)

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Compound of Interest

Compound Name: 3-(4-Acetyloxyphenyl)benzoic acid

CAS No.: 300675-38-1

Cat. No.: B1268461

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Introduction

Gedatolisib, identified by the InChIKey ZUGFBMFSKBFSSOA-UHFFFAOYSA-N, is an investigational, intravenously administered small molecule that acts as a potent, dual inhibitor of the phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2][3] Developed for the treatment of various solid tumors, Gedatolisib is under evaluation for its potential to overcome resistance mechanisms associated with therapies that target single nodes within the PI3K/AKT/mTOR pathway.[4][5][6] This document provides a comprehensive technical overview of Gedatolisib, including its mechanism of action, pharmacological data, key experimental protocols, and a summary of its clinical development.

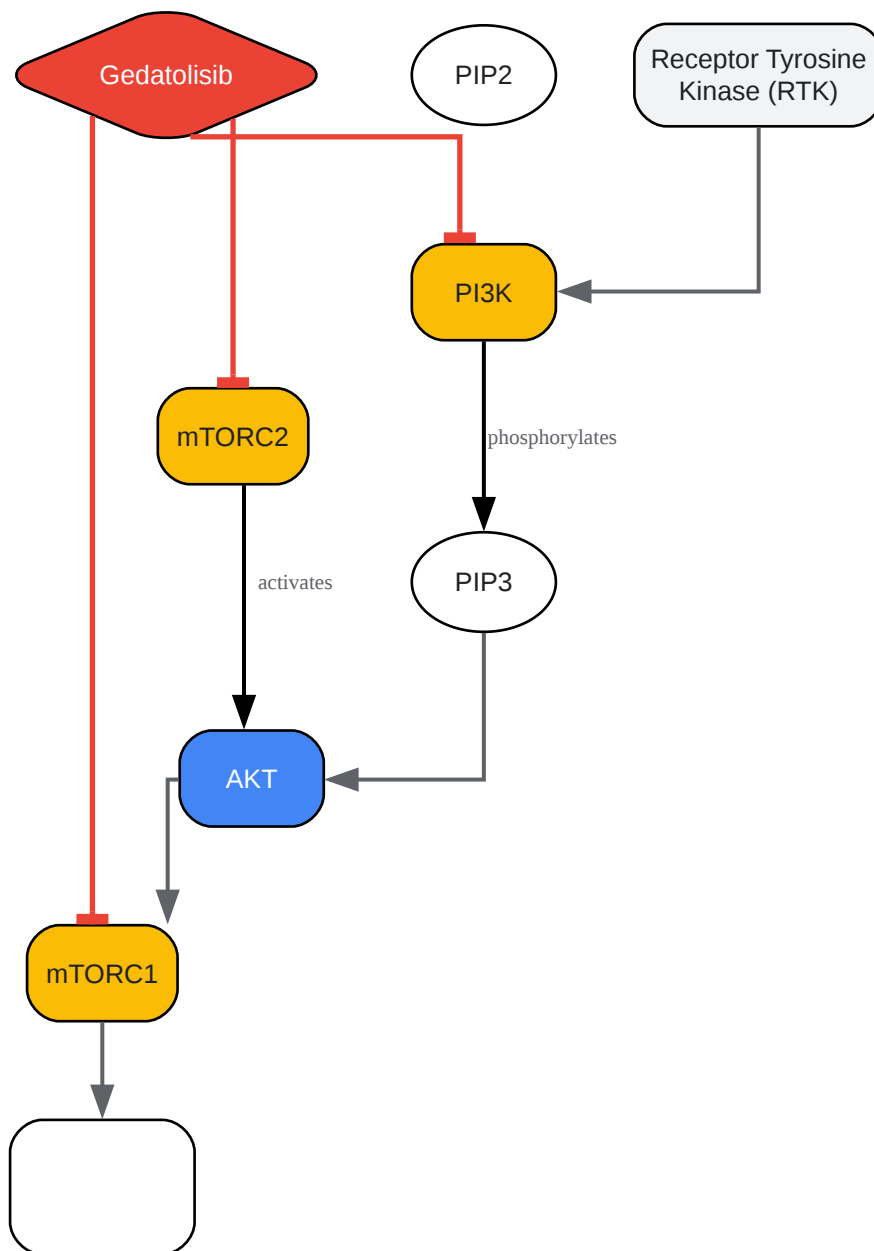
Mechanism of Action

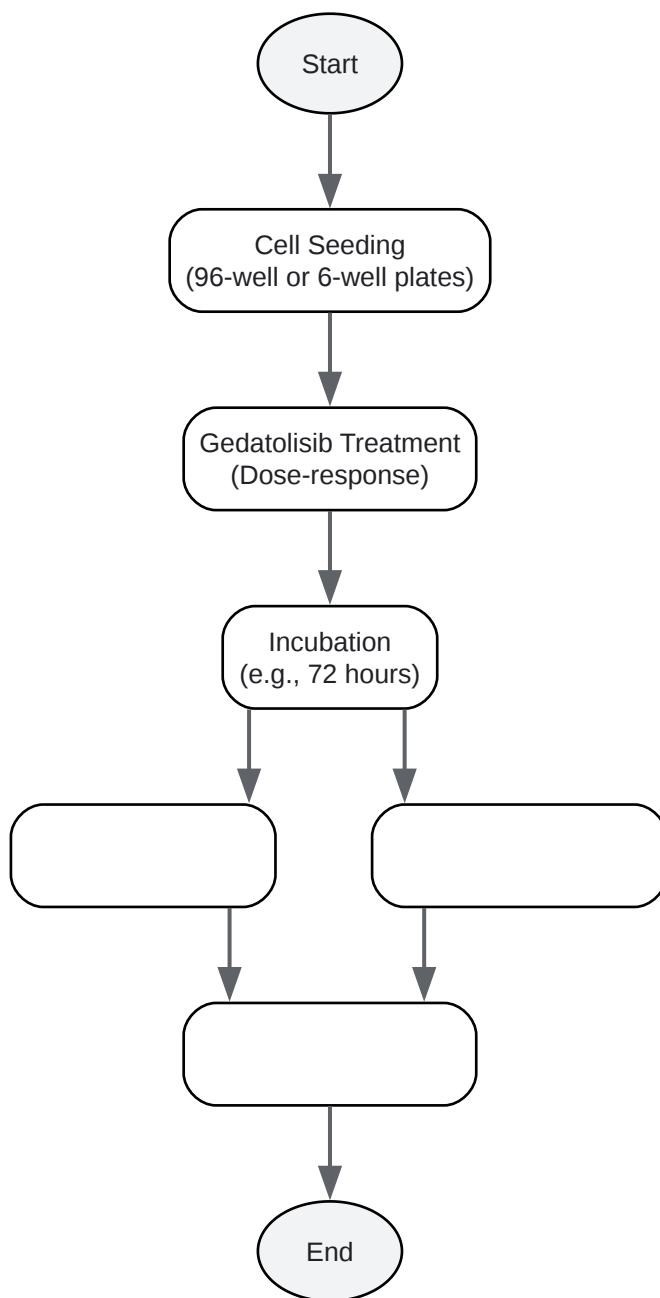
Gedatolisib exerts its anti-cancer effects through the dual inhibition of PI3K and mTOR, two critical kinases in a signaling pathway frequently dysregulated in cancer.[5][7] This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism.[1][7]

PI3K Inhibition: Gedatolisib is a pan-class I PI3K inhibitor, targeting all four isoforms (p110 α , p110 β , p110 γ , and p110 δ) with low nanomolar potency.[4] By inhibiting PI3K, Gedatolisib prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that activates downstream effectors, most notably the serine/threonine kinase AKT.

mTOR Inhibition: Gedatolisib also directly inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[4] mTORC1 is a key regulator of protein synthesis and cell growth, while mTORC2 is involved in cell survival and cytoskeletal organization, and importantly, is responsible for the full activation of AKT.

The dual inhibition of both PI3K and mTOR by Gedatolisib leads to a more comprehensive blockade of the pathway compared to single-target inhibitors. This approach may prevent the feedback activation of PI3K that can occur with mTOR-only inhibitors and may be effective in tumors with various genetic alterations within the pathway.[4]





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